molecular formula C11H12BrNO2 B11852091 1-(Azetidin-1-yl)-2-(3-bromophenoxy)ethan-1-one CAS No. 1088225-09-5

1-(Azetidin-1-yl)-2-(3-bromophenoxy)ethan-1-one

Cat. No.: B11852091
CAS No.: 1088225-09-5
M. Wt: 270.12 g/mol
InChI Key: PMXPNRIPTGVOSK-UHFFFAOYSA-N
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Description

1-(Azetidin-1-yl)-2-(3-bromophenoxy)ethan-1-one is an organic compound that features an azetidine ring, a bromophenoxy group, and an ethanone moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azetidin-1-yl)-2-(3-bromophenoxy)ethan-1-one typically involves the following steps:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the Bromophenoxy Group: This step might involve nucleophilic substitution reactions where a bromophenol derivative reacts with an appropriate electrophile.

    Formation of the Ethanone Moiety: This can be introduced through acylation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(Azetidin-1-yl)-2-(3-bromophenoxy)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms, potentially involving the ethanone moiety.

    Reduction: Reduction of the bromophenoxy group or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions, particularly at the bromine site.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydride or other strong bases for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could yield alcohols or alkanes.

Scientific Research Applications

1-(Azetidin-1-yl)-2-(3-bromophenoxy)ethan-1-one may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible therapeutic applications, particularly if the compound exhibits biological activity.

    Industry: Use in the synthesis of materials or as an intermediate in chemical production.

Mechanism of Action

The mechanism of action for 1-(Azetidin-1-yl)-2-(3-bromophenoxy)ethan-1-one would depend on its specific biological or chemical activity. Generally, it could interact with molecular targets such as enzymes or receptors, influencing pathways involved in disease or physiological processes.

Comparison with Similar Compounds

Similar Compounds

    1-(Azetidin-1-yl)-2-(4-bromophenoxy)ethan-1-one: Similar structure but with the bromine in a different position.

    1-(Azetidin-1-yl)-2-(3-chlorophenoxy)ethan-1-one: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

1-(Azetidin-1-yl)-2-(3-bromophenoxy)ethan-1-one’s uniqueness lies in its specific substitution pattern and the combination of functional groups, which may confer distinct chemical and biological properties.

Properties

CAS No.

1088225-09-5

Molecular Formula

C11H12BrNO2

Molecular Weight

270.12 g/mol

IUPAC Name

1-(azetidin-1-yl)-2-(3-bromophenoxy)ethanone

InChI

InChI=1S/C11H12BrNO2/c12-9-3-1-4-10(7-9)15-8-11(14)13-5-2-6-13/h1,3-4,7H,2,5-6,8H2

InChI Key

PMXPNRIPTGVOSK-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)C(=O)COC2=CC(=CC=C2)Br

Origin of Product

United States

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